Docosanamide

Overview

Description

Mechanism of Action

Target of Action

Docosanamide, also known as Behenamide, is a fatty amide . It has been observed that bacteria grown in the presence of glucose produce a compound capable of quenching fluorescein . This fluorescein-quencher was identified as 13-docosenamide or erucamide . Therefore, the primary targets of this compound could be the fluorescein molecules in these bacteria.

Mode of Action

The interaction of this compound with its targets results in the quenching of fluorescein . Fluorescence and UV-absorption spectral analysis showed that the compound formed a stable adduct with fluorescein in the ground state . This suggests that this compound may interact with its targets through a mechanism involving the formation of stable adducts.

Biochemical Pathways

The release of this compound closely follows bacterial growth, significantly from the fourth hour after moderate inoculation . This suggests that the production of this compound may be linked to the metabolic pathways associated with bacterial growth and glucose utilization.

Pharmacokinetics

It is known that this compound is produced in micromolar quantities during glucose utilization from the medium . This suggests that the bioavailability of this compound may be influenced by the presence of glucose and the metabolic activity of the bacteria.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the quenching of fluorescein . This effect could potentially be used as a readily measurable signal for monitoring bacterial growth . The release of this metabolite, possibly as a chemical messenger, is ubiquitous based on testing with many commonly encountered bacteria .

Action Environment

The action, efficacy, and stability of this compound may be influenced by environmental factors such as the presence of glucose . It has been observed that among various sugars, glucose induces the maximum amount of the quencher when Escherichia coli is grown in the presence of 50 mM glucose in rarified LB . This suggests that the action of this compound may be particularly relevant in host-bacteria interactions, especially when growing under conditions that provide glucose .

Biochemical Analysis

Biochemical Properties

Docosanamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH), which catalyzes the hydrolysis of fatty acid amides. This interaction is crucial for the regulation of lipid signaling pathways. Additionally, this compound has been shown to form stable adducts with certain proteins, influencing their function and stability .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those related to lipid signaling. By interacting with lipid-metabolizing enzymes, this compound can modulate the levels of bioactive lipids, thereby affecting cell function. Furthermore, this compound has been reported to impact gene expression, leading to changes in cellular metabolism and overall cell physiology .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to fatty acid amide hydrolase, inhibiting its activity and leading to an accumulation of fatty acid amides. This inhibition can result in altered lipid signaling and downstream effects on cellular processes. Additionally, this compound has been shown to interact with other proteins, potentially affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects on lipid metabolism and cell signaling. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity. Threshold effects have been observed, indicating that there is a dosage range within which this compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid amide hydrolase, which plays a key role in the hydrolysis of fatty acid amides. This interaction affects the levels of bioactive lipids and can influence metabolic flux and metabolite levels. Additionally, this compound may interact with other enzymes and cofactors involved in lipid metabolism, further modulating its effects on cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments. The transport and distribution of this compound are crucial for its biological activity, as they determine its availability and concentration at target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize to lipid-rich compartments, such as lipid droplets and membranes, where it can interact with lipid-metabolizing enzymes and other biomolecules. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, thereby modulating its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosanamide can be synthesized through the reaction of behenic acid with ammonia or an amine. The reaction typically involves heating behenic acid with ammonia at elevated temperatures to form behenamide .

Industrial Production Methods: In industrial settings, behenamide is often produced through a solvent recrystallization purification method. This process involves dissolving behenic acid in a suitable solvent, followed by decolorization with activated carbon, hot filtration, cooling crystallization, re-filtration, and drying . The process ensures high purity and yield of behenamide.

Chemical Reactions Analysis

Types of Reactions: Docosanamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of behenamide can yield primary amines.

Substitution: this compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) are employed.

Major Products:

Oxidation: Behenic acid.

Reduction: Docosylamine.

Substitution: Halogenated derivatives of behenamide.

Scientific Research Applications

Docosanamide finds applications in various fields, including:

Comparison with Similar Compounds

Stearamide: Another fatty amide derived from stearic acid, used as a lubricant and anti-sticking agent.

Palmitamide: Derived from palmitic acid, used in similar applications as behenamide.

Oleamide: An unsaturated fatty amide with applications in the plastics industry.

Uniqueness of Docosanamide: this compound stands out due to its longer carbon chain, which provides superior lubricating and anti-scratch properties compared to shorter-chain fatty amides like stearamide and palmitamide . Its stability and biocompatibility also make it a preferred choice in biomedical applications .

Properties

IUPAC Name |

docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H2,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAWFNKFUWGRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

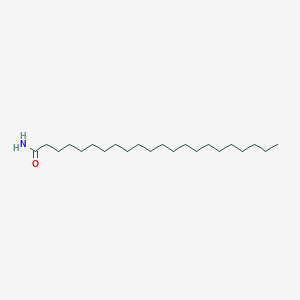

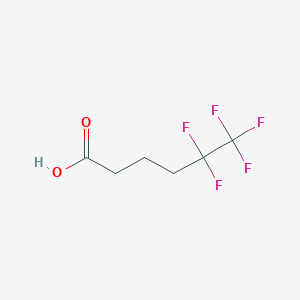

CCCCCCCCCCCCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062821 | |

| Record name | Docosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Solid | |

| Record name | Docosanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Docosanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3061-75-4 | |

| Record name | Behenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Docosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEHENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI790A5561 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Docosanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 - 113 °C | |

| Record name | Docosanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of behenamide differ from erucamide, and what impact does this have on their performance?

A2: Both behenamide (docosanamide) and erucamide (13-cis-docosenamide) are linear-chain amides with similar structures. The key difference lies in the presence of a double bond at the C13-C14 position in erucamide, which is absent in behenamide. This seemingly small difference leads to significant consequences. Erucamide molecules tend to pack more tightly due to π-π stacking interactions facilitated by their double bond. [, ] This tight packing results in a smoother, more uniform surface layer, leading to a lower COF compared to behenamide. [, , ]

Q2: How does the presence of a double bond in erucamide influence its interaction with other molecules?

A3: Quantum mechanical simulations have demonstrated that the double bond in erucamide facilitates stronger intermolecular interactions, specifically π-π stacking. [] This leads to a more ordered arrangement of erucamide molecules in a brush-like configuration, promoting a smoother surface. [] In contrast, behenamide, lacking this double bond, exhibits weaker intermolecular interactions, resulting in a more disordered and less effective lubricating layer. [, ]

Q3: What analytical techniques have been employed to study the behavior of behenamide and erucamide in polymers?

A4: Researchers have used Atomic Force Microscopy (AFM) to study the surface morphology of linear low-density polyethylene (LLDPE) films containing erucamide and behenamide. [] AFM revealed distinct differences in crystal formation between the two additives. Erucamide exhibited a plate-like structure, while behenamide formed a more saturated surface. This suggests a correlation between surface structure and friction-reducing properties. [] Other studies have investigated the bleeding behavior of these additives in polypropylene films, employing techniques to determine solubility and diffusion coefficients. [, ]

Q4: Are there any known alternatives to behenamide and erucamide as friction-reducing agents, and what are their potential advantages or disadvantages?

A5: While the provided research focuses on behenamide and erucamide, other long-chain alkylamides and fatty acids could potentially serve as friction-reducing agents. [, ] The specific properties and effectiveness of these alternatives would depend on their molecular structure, interactions with the polymer matrix, and ability to migrate to the surface. Further research is needed to fully explore alternative options and their potential benefits and drawbacks compared to behenamide and erucamide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)

![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)

![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)